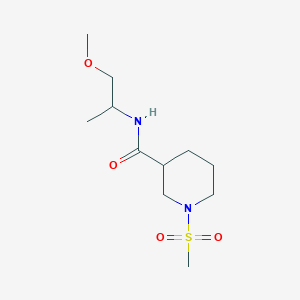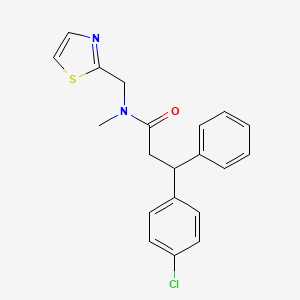![molecular formula C16H13BrN2O2 B6135507 5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide](/img/structure/B6135507.png)
5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide, also known as BMQF, is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. This compound belongs to the family of quinoline derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and survival. 5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of protein kinase C, which is involved in cell signaling and growth.
Biochemical and Physiological Effects:
5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been shown to reduce the levels of various pro-inflammatory cytokines and chemokines. 5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide has been shown to have a low toxicity profile and does not affect the viability of normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide has several advantages for lab experiments, including its low toxicity profile, easy synthesis, and potential use in various research applications. However, its limitations include its low solubility in water, which can affect its bioavailability, and its limited stability in biological fluids.
Zukünftige Richtungen
The potential future directions for 5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide research include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its efficacy in various disease models. 5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide can also be used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide is a novel compound that has shown potential in various scientific research applications. Its easy synthesis, low toxicity profile, and potential use in various research applications make it an attractive compound for further studies. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in various disease models.
Synthesemethoden
5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide has been synthesized using various methods, including the reaction of 2-methyl-4-quinolinecarboxaldehyde with 5-bromo-2-furoic acid and subsequent reduction of the resulting imine. Another method involves the reaction of 2-methyl-4-quinolinecarboxaldehyde with 5-bromo-2-furoyl chloride in the presence of a base. The yield of 5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide obtained using these methods ranges from 50% to 70%.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide has shown potential in various scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, 5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, 5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide has been shown to have antimicrobial activity against various pathogens.
Eigenschaften
IUPAC Name |
5-bromo-N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-8-11(12-4-2-3-5-13(12)19-10)9-18-16(20)14-6-7-15(17)21-14/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBAQCREIBLFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,3-dimethoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6135435.png)
![ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B6135440.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6135454.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(4,5-dimethyl-2-furyl)methyl]-3-piperidinyl}propanamide](/img/structure/B6135459.png)
![3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B6135462.png)
![2-(1H-indazol-3-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B6135473.png)
![6-(ethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6135476.png)
![N,N-diallyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135483.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxybenzyl)-2-furamide](/img/structure/B6135492.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B6135496.png)
![3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid](/img/structure/B6135501.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6135522.png)